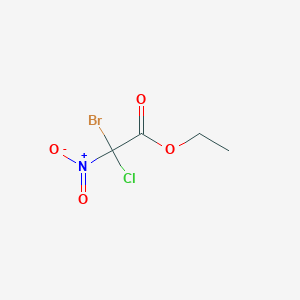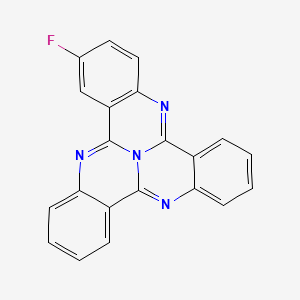
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of a carboxymethyl group, a heptadecafluorooctyl sulphonyl group, and a propyltrimethylammonium hydroxide group. It is often used in various scientific research applications due to its distinctive characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves multiple steps. The process typically begins with the preparation of the heptadecafluorooctyl sulphonyl chloride, which is then reacted with a suitable amine to form the sulphonamide intermediate. This intermediate is further reacted with a carboxymethylating agent to introduce the carboxymethyl group. Finally, the propyltrimethylammonium hydroxide group is introduced through a quaternization reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-((carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the heptadecafluorooctyl group may enhance its ability to interact with hydrophobic regions of proteins or cell membranes, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((Carboxymethyl)((octadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
- 3-((Carboxymethyl)((nonadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide
Uniqueness
3-((Carboxymethyl)((heptadecafluorooctyl)sulphonyl)amino)propyltrimethylammonium hydroxide is unique due to the specific length and fluorination of the heptadecafluorooctyl group. This feature imparts distinct hydrophobic and lipophilic properties, making it particularly useful in applications requiring strong interactions with hydrophobic environments.
Propriétés
Numéro CAS |
68318-36-5 |
|---|---|
Formule moléculaire |
C16H17F17N2O4S |
Poids moléculaire |
656.4 g/mol |
Nom IUPAC |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl-[3-(trimethylazaniumyl)propyl]amino]acetate |
InChI |
InChI=1S/C16H17F17N2O4S/c1-35(2,3)6-4-5-34(7-8(36)37)40(38,39)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h4-7H2,1-3H3 |
Clé InChI |
HBCIQEOSBTUVDJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCCN(CC(=O)[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



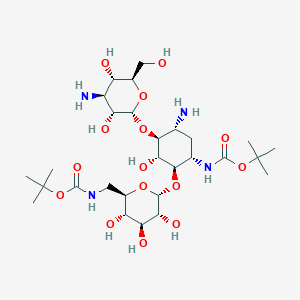
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
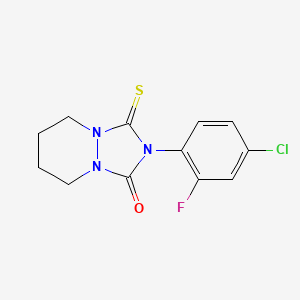
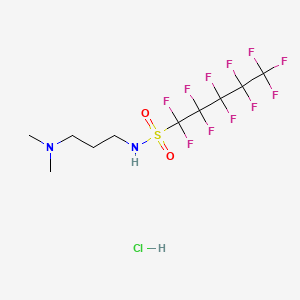
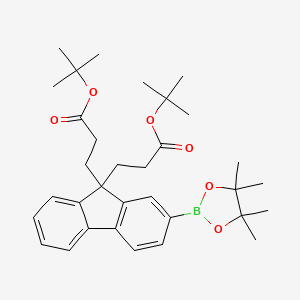
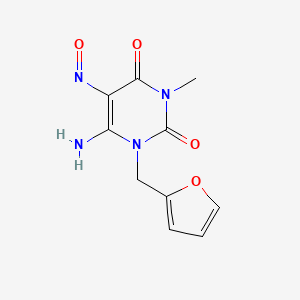
![Methyl 2-(Acetylamino)-2,3-dideoxy-4,6-O-[(R)-phenylmethylene]-alpha-D-ribo-hexopyranoside](/img/structure/B13411030.png)
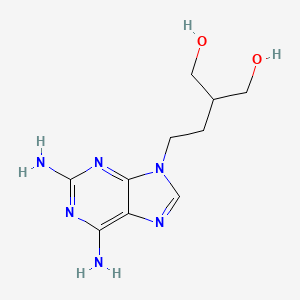

![2-Naphthalenesulfonic acid, 7-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-4-hydroxy-, monosodium salt](/img/structure/B13411061.png)

